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N-(2-Hydroxy-4-nitrophenyl)acetamide

Cat. No.: B1587614
CAS No.: 25351-89-7
M. Wt: 196.16 g/mol
InChI Key: VVVCUZJRBFEICS-UHFFFAOYSA-N
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Description

Significance of Nitro- and Hydroxy-Substituted Acetamide (B32628) Derivatives in Medicinal Chemistry and Materials Science

Nitro- and hydroxy-substituted acetamide derivatives are of considerable importance in both medicinal chemistry and materials science. In the pharmaceutical realm, the presence of these functional groups can impart specific biological activities. A preeminent example is N-(4-hydroxyphenyl)acetamide, universally known as paracetamol or acetaminophen (B1664979), a widely used analgesic and antipyretic medication. mdpi.comchegg.comchegg.com The metabolic pathways of such drugs can lead to the formation of various substituted derivatives, including nitrated forms, which are subjects of toxicological and pharmacological research. nih.govresearchgate.netiucr.org For instance, the oxidation of paracetamol can produce reactive metabolites that may subsequently react with other biological molecules. nih.gov

Aromatic nitro-compounds are crucial synthetic intermediates. jcbsc.org They are foundational in the production of dyes, pharmaceuticals, and other complex aromatic compounds. jcbsc.orgresearchgate.net The nitro group often serves as a precursor to an amino group through reduction, opening up pathways for further chemical modifications. The interplay between the electron-withdrawing nitro group and the electron-donating hydroxy group on the phenyl ring creates unique electronic properties, making these compounds valuable in the development of novel materials, including those with specific optical or electronic characteristics. Research into related compounds, such as 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics, highlights the ongoing effort to develop new therapeutics by modifying the basic phenylacetamide structure. researchgate.net

Overview of N-(2-Hydroxy-4-nitrophenyl)acetamide within Chemical Compound Classes

This compound is a member of the substituted phenylacetamide family. Its structure consists of a central phenyl ring to which an acetamide group (–NHCOCH₃), a hydroxyl group (–OH), and a nitro group (–NO₂) are attached. Specifically, it is an isomer where the hydroxyl group is at position 2 and the nitro group is at position 4 relative to the acetamido group.

This compound can be classified in several ways:

As a Phenylacetamide: It belongs to the class of amides derived from acetic acid and a substituted aniline (B41778).

As a Nitrophenol: It contains both a hydroxyl and a nitro group attached to a benzene (B151609) ring.

As an Acetanilide (B955) Derivative: It is a derivative of acetanilide with additional substituents on the phenyl ring.

The relative positions of the functional groups are critical to its chemical behavior. The intramolecular hydrogen bonding potential between the ortho-hydroxyl group and the acetamido group, as well as the electronic influence of the para-nitro group, dictates its reactivity and physical properties. It is one of several possible positional isomers, including N-(2-hydroxy-3-nitrophenyl)acetamide and N-(2-hydroxy-5-nitrophenyl)acetamide, which have been subjects of related research. nih.govmdpi.com

Below is a table summarizing the key chemical properties of this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₈N₂O₄
Average Mass 196.162 g/mol
Monoisotopic Mass 196.048407 g/mol
CAS Number 25351-89-7
Canonical SMILES CC(=O)NC1=C(C=C(C=C1)O)N+[O-]
InChI Key OZZKMZSOGAOIFX-UHFFFAOYSA-N
Data sourced from PubChem and other chemical databases. epa.govnih.gov

Research Trajectory and Unaddressed Scientific Questions for this compound

The primary research focus on this compound has been its synthesis and structural characterization. A significant study detailed its synthesis via the acetylation of 4-hydroxy-2-nitroaniline and determined its single-crystal structure. nih.govresearchgate.netiucr.org This research revealed that the compound has a more planar molecular structure compared to its isomer, N-(4-hydroxy-3-nitrophenyl)acetamide, and exhibits a different hydrogen-bonding pattern in the solid state. nih.govresearchgate.net

The research trajectory is closely linked to the metabolism of paracetamol (4-HPA). It has been proposed that this compound could be formed from the reaction of N-acetyl-1,4-benzoquinone imine (NBQI), a reactive metabolite of paracetamol, with the nitrite (B80452) ion. nih.gov This places the compound in a context of potential toxicological relevance. However, studies that have investigated the products of reactions involving paracetamol and peroxynitrite have identified the 3-nitro isomer as a major product, but did not find evidence for the formation of the 2-nitro isomer under their specific experimental conditions. nih.gov

This leads to several unaddressed scientific questions:

In Vivo Formation: While a plausible chemical pathway for its formation exists, there is no definitive evidence confirming the generation of this compound in biological systems during paracetamol metabolism. nih.gov Further investigation is needed to determine if this compound is a true, albeit minor, metabolite.

Biological Activity: The bioactivity of this compound remains largely unexplored. Research on related isomers has shown that they can possess biological effects; for example, N-(2-hydroxy-5-nitrophenyl) acetamide has been shown to elicit gene expression changes in Arabidopsis thaliana. nih.govuzh.ch It is unknown whether this compound possesses similar or different phytotoxic, cytotoxic, or other pharmacological properties.

Materials Science Applications: The potential of this compound in materials science has not been investigated. The specific arrangement of its functional groups could lead to interesting optical, electronic, or coordination properties, but this remains a significant research gap.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O4 B1587614 N-(2-Hydroxy-4-nitrophenyl)acetamide CAS No. 25351-89-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-hydroxy-4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-5(11)9-7-3-2-6(10(13)14)4-8(7)12/h2-4,12H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVCUZJRBFEICS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395896
Record name N-(2-Hydroxy-4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25351-89-7
Record name N-(2-Hydroxy-4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Chemical Transformations of N 2 Hydroxy 4 Nitrophenyl Acetamide

Established Synthetic Pathways to N-(2-Hydroxy-4-nitrophenyl)acetamide

The synthesis of this compound can be achieved through several established chemical routes, primarily involving the modification of precursor aniline (B41778) molecules or through more complex multi-step reaction sequences.

Acetylation Methodologies from Precursor Anilines

The most direct and common method for synthesizing this compound involves the acetylation of its corresponding aniline precursor, 2-amino-4-nitrophenol. This electrophilic substitution reaction targets the amino group, which is a stronger nucleophile than the hydroxyl group under specific conditions.

A typical procedure involves dissolving the precursor, 4-hydroxy-2-nitroaniline, in a suitable solvent system and reacting it with an acetylating agent. nih.govresearchgate.net Acetic anhydride (B1165640) is a frequently used reagent for this purpose. The reaction is often performed in a cooled solution to manage its exothermicity, with a base such as sodium bicarbonate added to neutralize the acid byproduct and maintain a suitable pH. nih.gov

Table 1: Representative Acetylation Reaction for Synthesis of N-(4-Hydroxy-2-nitrophenyl)acetamide This table details the synthesis of an isomer, N-(4-hydroxy-2-nitrophenyl)acetamide, illustrating a common acetylation methodology.

Parameter Details Reference
Starting Material 4-hydroxy-2-nitroaniline nih.gov, researchgate.net
Reagent Acetic anhydride nih.gov, researchgate.net
Solvent Acetonitrile/water mixture nih.gov
Base Sodium bicarbonate nih.gov
Key Condition Solution cooled in an ice bath nih.gov
Product N-(4-hydroxy-2-nitrophenyl)acetamide nih.gov, researchgate.net

This method provides a reliable and high-yield pathway to the target acetamide (B32628), which can then be purified through recrystallization. nih.gov

Multi-step Reaction Design for Acetamide Moiety Formation

The formation of hydroxynitrophenyl acetamides can also be part of a broader multi-step synthesis starting from more fundamental aromatic compounds like phenol (B47542) or nitrobenzene (B124822). mdpi.com These strategies are central to the industrial production of structurally related compounds, such as paracetamol (N-(4-hydroxyphenyl)acetamide), and illustrate the chemical principles applicable to the synthesis of its nitrated analogues.

A common industrial route involves a sequence of reactions:

Nitration: Phenol is first nitrated to yield a mixture of nitrophenol isomers, from which the desired 4-nitrophenol (B140041) is separated. mdpi.comnih.gov

Reduction: The nitro group of 4-nitrophenol is then reduced to an amino group, forming 4-aminophenol. mdpi.comnih.gov This step is a critical transformation, often achieved through catalytic hydrogenation. acs.orgrsc.org

Acetylation: Finally, the resulting aminophenol is acetylated to produce the final acetamide product. mdpi.comnih.gov

This multi-step approach allows for the large-scale production and purification of intermediates at each stage, ensuring a high-purity final product. mdpi.com One-pot syntheses combining the hydrogenation and acetylation of 4-nitrophenol have also been developed to improve efficiency and reduce waste. rsc.org

Synthesis of Analogues and Isomers of this compound

The synthesis of analogues and isomers of this compound is essential for comparative studies and for exploring the chemical space around this scaffold. These syntheses involve positional isomerization, derivatization reactions, and novel biotransformation pathways.

Positional Isomerization Strategies (e.g., N-(2-hydroxy-3-nitrophenyl)acetamide, N-(2-hydroxy-5-nitrophenyl)acetamide)

The synthesis of positional isomers, such as N-(2-hydroxy-3-nitrophenyl)acetamide and N-(2-hydroxy-5-nitrophenyl)acetamide, is typically achieved through direct synthesis rather than isomerization of an existing compound. A common strategy is the controlled nitration of a precursor that already contains the acetamido and hydroxyl groups.

For instance, N-(2-hydroxy-3-nitrophenyl)acetamide can be synthesized by the nitration of 2-acetamidophenol (B195528). nih.gov The reaction is carefully controlled, often using a mixture of nitric acid and acetic acid at low temperatures, to favor the introduction of the nitro group at the desired position on the aromatic ring. nih.gov The resulting isomers can then be separated using chromatographic techniques. chemicalbook.com

Table 2: Synthesis of N-(2-hydroxy-3-nitrophenyl)acetamide

Parameter Details Reference
Starting Material 2-acetamidophenol nih.gov
Reagents 65% Nitric Acid (HNO₃), Acetic Acid (AcOH), Water nih.gov
Key Condition Cooled to 0 °C in an ice bath with vigorous stirring nih.gov
Purification Silica (B1680970) plug filtration and elution with Dichloromethane (B109758) (CH₂Cl₂) nih.gov
Product N-(2-hydroxy-3-nitrophenyl)acetamide nih.gov

Similarly, other isomers like N-(2-hydroxy-6-nitrophenyl)acetamide can be prepared by adapting procedures using 2-amino-3-nitrophenol (B1277897) as the starting material, followed by acetylation. nih.gov

Derivatization Reactions and Functional Group Modification

This compound and its isomers can serve as substrates for further chemical and biological modifications. These derivatization reactions typically target the hydroxyl or nitro groups, leading to new compounds with altered properties.

A significant derivatization pathway observed in biological systems is glucosylation. When microorganisms or plants are exposed to N-(2-hydroxy-5-nitrophenyl)acetamide, they often detoxify the compound by attaching a glucose molecule to the hydroxyl group, forming a glucoside derivative. nih.govnih.govuzh.ch Some organisms, like the bacterium Pantoea ananatis, can further modify this derivative by adding a succinic acid ester. nih.govnih.govuzh.ch Another observed biotransformation is the synthesis of 2-acetamido-4-nitrophenyl sulfate (B86663) by the fungal consortium Actinomucor elegans. nih.govnih.govuzh.chmdpi.com

Formation from Microbial Biotransformation of Precursors

Microorganisms have demonstrated the ability to synthesize nitrated hydroxyphenyl acetamides through the biotransformation of simpler precursors. This represents an alternative to traditional chemical synthesis.

Several bacterial species, including Aminobacter aminovorans, Paenibacillus polymyxa, and Arthrobacter species, can convert 2-acetamidophenol into its nitrated analogues. nih.govnih.govuzh.ch When cultured in a nitrate-rich environment, these microbes can introduce a nitro group at either the 3- or 5-position of the aromatic ring, yielding N-(2-hydroxy-3-nitrophenyl)acetamide and N-(2-hydroxy-5-nitrophenyl)acetamide. nih.gov This microbial nitration is a key step in the metabolism of certain environmental compounds. nih.govnih.govuzh.ch

Table 3: Microbial Synthesis of N-(2-hydroxynitrophenyl)acetamide Isomers

Precursor Microorganism Product(s) Reference
2-acetamidophenolAminobacter aminovoransN-(2-hydroxy-3-nitrophenyl)acetamide, N-(2-hydroxy-5-nitrophenyl)acetamide nih.gov, nih.gov, uzh.ch
2-acetamidophenolPaenibacillus polymyxaN-(2-hydroxy-3-nitrophenyl)acetamide, N-(2-hydroxy-5-nitrophenyl)acetamide nih.gov, nih.gov, uzh.ch
2-acetamidophenolArthrobacter MPI764N-(2-hydroxy-3-nitrophenyl)acetamide, N-(2-hydroxy-5-nitrophenyl)acetamide nih.gov, nih.gov, uzh.ch
2-acetamidophenolEndophytic FungiN-(2-hydroxy-3-nitrophenyl)acetamide, N-(2-hydroxy-5-nitrophenyl)acetamide nih.gov

These biotransformation pathways highlight the diverse metabolic capabilities of microorganisms and offer potential avenues for green chemistry approaches to producing these specialized chemical compounds.

Reaction Mechanisms and Optimization Considerations in Synthesis

The successful synthesis of this compound relies on a detailed understanding of reaction mechanisms to control regioselectivity and maximize yield. Key considerations include the method of introducing the nitro group onto an aromatic precursor and the conditions for subsequent modifications.

The introduction of a nitro (NO₂) group onto the benzene (B151609) ring is a classic example of an Electrophilic Aromatic Substitution (EAS) reaction. masterorganicchemistry.comwvu.edu The general mechanism involves two primary steps: the attack of the aromatic ring on a potent electrophile, followed by the restoration of aromaticity through deprotonation. masterorganicchemistry.commasterorganicchemistry.com

In the context of nitration, the active electrophile is the nitronium ion (NO₂⁺). masterorganicchemistry.com This ion is typically generated in situ by reacting concentrated nitric acid (HNO₃) with a stronger acid, most commonly concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comjcbsc.org

Mechanism of Nitration:

Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. jcbsc.org

Nucleophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the nitronium ion. This step is the rate-determining step as it temporarily disrupts the stable aromatic system, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.commasterorganicchemistry.com

Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bonded to the new nitro group. masterorganicchemistry.comjcbsc.org This restores the aromatic π-system, yielding the nitroaromatic compound. masterorganicchemistry.com

When the aromatic ring is already substituted, as in the case of N-phenylacetamide (acetanilide), the existing substituent directs the position of the incoming nitro group. The acetamido group (-NHCOCH₃) is an ortho-, para-directing activator. wvu.edujcbsc.org However, due to the steric bulk of the acetamido group, the para-substituted product is significantly favored over the ortho-substituted one. jcbsc.orglibretexts.org The amide functionality is used as a protecting group strategy for the highly reactive amino group in aniline, which would otherwise be protonated under the strong acidic conditions of nitration, becoming a meta-directing deactivator. libretexts.org

StepDescriptionKey Species Involved
1 Formation of the nitronium ionHNO₃, H₂SO₄, NO₂⁺
2 Nucleophilic attack by the aromatic ringAromatic π-system, NO₂⁺, Arenium ion
3 Deprotonation to restore aromaticityArenium ion, H₂O (or HSO₄⁻), Nitroaromatic product

This table summarizes the key stages of the electrophilic aromatic nitration mechanism.

The functional groups of this compound—specifically the hydroxyl and the activated aromatic ring—provide sites for further chemical transformations to create various derivatives. These reactions often involve nucleophilic substitution or coupling mechanisms.

While specific examples for this compound are not extensively documented, the reactivity of similar compounds provides insight into potential transformations. For instance, the related isomer N-(2-hydroxy-5-nitrophenyl)acetamide has been shown to undergo conjugation reactions, such as glucosylation, by various microorganisms. nih.govmdpi.comuzh.ch In this biological transformation, the hydroxyl group acts as a nucleophile, attacking an activated glucose donor to form a glucoside derivative. uzh.ch This type of reaction is a common detoxification pathway in biological systems. mdpi.com

Furthermore, the same compound, N-(2-hydroxy-5-nitrophenyl)acetamide, can be converted into a sulfate derivative, 2-acetamido-4-nitrophenyl sulfate, by certain fungal consortia. nih.govuzh.ch This sulfation is another example of a nucleophilic reaction at the hydroxyl group.

Synthetic modifications can also be envisioned. The reaction of 2-chloro-N-phenylacetamide with a sulfur nucleophile to yield N-phenyl-2-(phenylsulfanyl)acetamide demonstrates how a leaving group on the acetyl moiety can be displaced in a nucleophilic substitution reaction. iucr.org This suggests that functionalization of the acetamido group is a viable strategy for creating derivatives.

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound and its precursors. Key parameters that require careful control include temperature, pH, solvent system, and the rate of reagent addition.

A documented synthesis of this compound involves the acetylation of 4-hydroxy-2-nitroaniline. nih.goviucr.org The optimization of this specific procedure highlights several important factors:

Solvent System: A mixed solvent system of acetonitrile/water (1/4, v/v) is used to dissolve the starting material. nih.goviucr.org

Temperature Control: The reaction is conducted in an ice bath, indicating that maintaining a low temperature is crucial, likely to control the rate of reaction and prevent the formation of side products. nih.goviucr.org

pH Adjustment: Sodium bicarbonate is added to maintain the pH of the final reaction mixture between 5.5 and 6.5. nih.goviucr.org This control is essential for the reaction's success, likely by ensuring the nucleophilicity of the amine and the stability of the product.

Reagent: Acetic anhydride serves as the acetylating agent. nih.goviucr.org

In the nitration of N-phenylacetamide to produce its nitro-derivatives, controlling the exothermic reaction is paramount. The temperature is typically kept below 20°C by cooling and constant mixing. jcbsc.org The nitrating mixture (HNO₃/H₂SO₄) is added gradually in small portions to prevent the formation of undesired dinitro products. jcbsc.org

Advanced catalytic methods are also being explored for related syntheses. For example, a palladium-based catalytic system, [PdCl₂(dppb)], has been developed for the one-pot reductive carbonylation of nitrobenzene to selectively form N-(4-hydroxyphenyl)acetamide in a dilute acetic acid solvent. mdpi.com This demonstrates the potential for transition-metal catalysis to provide more efficient and sustainable synthetic routes.

ParameterCondition for Acetylation nih.goviucr.orgRationale
Starting Material 4-hydroxy-2-nitroanilinePrecursor with required nitro and hydroxyl groups.
Solvent Acetonitrile/Water (1/4, v/v)Solubilizes the starting material.
Temperature Cooled in an ice bathControls reaction rate and minimizes side products.
Reagent Acetic anhydrideProvides the acetyl group for amidation.
pH Control Addition of NaHCO₃ to pH 5.5-6.5Ensures optimal reactivity and product stability.

This table outlines the optimized conditions for the synthesis of this compound via acetylation.

Purification Methodologies for this compound and its Derivatives

After synthesis, crude this compound must be purified to remove unreacted starting materials, reagents, and side products. The primary methods employed are recrystallization and chromatography.

Recrystallization is the most commonly cited method for purifying the title compound. nih.goviucr.org The solid product is dissolved in a hot solvent, and as the solution cools, the compound crystallizes out, leaving impurities behind in the solvent.

The yellow precipitate of this compound obtained from synthesis is typically purified by recrystallizing it twice from an aqueous solution. nih.goviucr.orgnih.gov

Single crystals suitable for X-ray diffraction have been grown from a methanol (B129727) solution. nih.goviucr.org

The choice of solvent is critical. For the related compound p-nitroacetanilide, binary mixtures of ethanol (B145695) and water at varying concentrations (20% to 80%) have been used to optimize the crystallization output and effectively separate it from the more soluble ortho-isomer. jcbsc.org This principle of using mixed solvent systems can be applied to enhance purification.

Chromatography offers an alternative or supplementary method for purification.

Column Chromatography: A crude reaction mixture can be passed through a silica plug and eluted with a solvent like dichloromethane to separate the desired product from other components, as demonstrated in the synthesis of a related isomer. mdpi.com For more complex mixtures, flash column chromatography using a gradient of solvents (e.g., hexane/ethyl acetate) is a powerful technique. chemicalbook.com

High-Performance Liquid Chromatography (HPLC): For analytical separation or small-scale preparative isolation of derivatives, reverse-phase (RP) HPLC is a suitable method. For instance, Acetamide, N-(2-methoxy-4-nitrophenyl)- can be analyzed using a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid on a specialized reverse-phase column. sielc.com This liquid chromatography method is scalable and can be adapted for isolating impurities. sielc.comsielc.com

Purification MethodDescriptionApplication ExampleSource
Recrystallization Purification based on differential solubility in a solvent at different temperatures.The crude product was purified by recrystallization twice from an aqueous solution. nih.goviucr.org
Column Chromatography Separation based on differential adsorption of components to a stationary phase (e.g., silica).A reaction mixture was filtered through a silica plug and eluted with CH₂Cl₂. mdpi.com
HPLC High-resolution separation based on partitioning between a stationary and a mobile phase.Separation of acetamide derivatives using a reverse-phase column and an acetonitrile/water mobile phase. sielc.com

This table compares common purification methodologies for this compound and its analogs.

Spectroscopic and Computational Elucidation of N 2 Hydroxy 4 Nitrophenyl Acetamide Structure and Properties

Vibrational Spectroscopy Investigations

Vibrational spectroscopy explores the molecular vibrations of a compound, offering a unique fingerprint based on its structural components and functional groups.

The key functional groups in N-(2-Hydroxy-4-nitrophenyl)acetamide are the hydroxyl (-OH), the secondary amide (-NH-C=O), the nitro group (-NO2), and the substituted benzene (B151609) ring. The O-H stretching vibration of the phenol (B47542) group is typically observed as a broad band in the 3200-3550 cm⁻¹ region due to hydrogen bonding. instanano.com Similarly, the N-H stretching of the secondary amide is expected around 3310-3350 cm⁻¹. instanano.com

The nitro group (-NO2) vibrations are particularly characteristic. Aromatic nitro compounds display a strong asymmetric stretching vibration typically between 1500 cm⁻¹ and 1570 cm⁻¹, and a symmetric stretching vibration between 1330 cm⁻¹ and 1370 cm⁻¹. The carbonyl (C=O) stretching of the amide group (Amide I band) is a very strong absorption, expected in the range of 1660-1690 cm⁻¹. The N-H bending (Amide II band) typically appears around 1520-1570 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Predicted Wavenumber (cm⁻¹) Vibrational Assignment Functional Group Reference
~3550-3200 (Broad) O-H stretch (H-bonded) Phenolic -OH instanano.com
~3350-3310 (Medium) N-H stretch Amide -NH instanano.com
~3100-3050 (Weak) C-H stretch Aromatic instanano.com
~1690-1660 (Strong) C=O stretch (Amide I) Amide instanano.com
~1570-1500 (Strong) NO₂ asymmetric stretch Nitro researchgate.net
~1570-1520 (Medium) N-H bend (Amide II) Amide

This table is predictive and based on general group frequencies and data from analogous compounds.

FT-Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While functional groups with strong dipoles (like C=O) produce strong IR signals, groups with easily polarizable electron clouds (like aromatic rings and symmetric bonds) often yield strong Raman signals.

For this compound, the symmetric stretching vibration of the nitro group, expected around 1343 cm⁻¹, would likely produce a very strong Raman peak, as seen in nitrophenol isomers. spectroscopyonline.com The aromatic C-C stretching vibrations within the benzene ring, typically found in the 1400-1600 cm⁻¹ region, are also expected to be prominent in the Raman spectrum. In contrast to its strong IR absorption, the C=O stretch is often weaker in Raman spectra. The FT-Raman technique is particularly advantageous for analyzing samples in aqueous solutions or glass containers, as signals from these materials are typically weak. nih.gov

Table 2: Predicted Prominent FT-Raman Peaks for this compound

Predicted Wavenumber (cm⁻¹) Vibrational Assignment Functional Group Reference
~1600 Aromatic C-C stretch Benzene Ring
~1343 NO₂ symmetric stretch Nitro spectroscopyonline.com
~1280 C-H in-plane deformation Aromatic spectroscopyonline.com
~1170 C-H in-plane deformation Aromatic spectroscopyonline.com

This table is predictive and based on general group frequencies and data from analogous compounds.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that dramatically amplifies the Raman signal of molecules adsorbed onto or very close to nanostructured metal surfaces, typically silver or gold. nih.gov The enhancement arises from both electromagnetic (via localized surface plasmon resonance) and chemical mechanisms (via charge transfer). nih.gov This technique is invaluable for detecting trace amounts of substances and for studying molecule-surface interactions.

While no specific SERS study of this compound is available, research on related nitrophenol compounds provides significant insight. nih.govresearchgate.net Studies on 4-nitrophenol (B140041) show that it can be detected at very low concentrations (parts-per-billion) using SERS, with the nitro group vibrations being strongly enhanced. nih.govresearchgate.net The interaction with the metal surface is key; the orientation of the molecule relative to the nanoparticles influences which vibrational modes are enhanced.

For this compound, it is expected that the molecule would adsorb onto a silver or gold SERS substrate, likely through the nitro group and the phenolic oxygen, which possess lone pairs of electrons. This interaction would bring the aromatic ring close to the surface, leading to a significant enhancement of its vibrational modes. The intense signals from the nitro group (both symmetric and asymmetric stretches) and the aromatic ring breathing modes would likely dominate the SERS spectrum. This allows for probing the molecule's orientation and chemical environment at the nanoscale. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation in solution. It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, distinct signals are expected for the three aromatic protons, the amide proton (N-H), the hydroxyl proton (O-H), and the methyl protons (-CH₃).

The aromatic region would be the most complex, showing signals for three protons on the substituted ring. Based on the electronic properties of the substituents (-OH is activating, -NHCOCH₃ is activating, -NO₂ is deactivating), their expected chemical shifts can be predicted by comparison with analogous compounds like N-(2-chloro-4-hydroxyphenyl)acetamide. chegg.com The proton at C5 (ortho to both -NO₂ and -OH) would likely be the most downfield (highest ppm). The hydroxyl and amide protons are exchangeable and may appear as broad singlets; their chemical shifts are highly dependent on solvent, concentration, and temperature. The methyl group protons would appear as a sharp singlet, typically upfield.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted δ (ppm) Predicted Multiplicity Rationale / Comparison
-OH ~9.8 (Broad) Singlet (br s) Phenolic proton, H-bonding. chegg.com
-NH ~9.4 (Broad) Singlet (br s) Amide proton, H-bonding. chegg.com
H-3 ~8.0-8.2 Doublet (d) Ortho to deactivating -NO₂ group.
H-5 ~7.0-7.2 Doublet of doublets (dd) Coupled to H-3 and H-6.
H-6 ~7.4-7.6 Doublet (d) Ortho to activating -NHCOCH₃ group.

This table is predictive, based on substituent effects and data from analogous compounds. Actual values may vary.

¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, offering a map of the carbon skeleton. This compound has eight unique carbon atoms: six in the aromatic ring, the carbonyl carbon, and the methyl carbon.

The chemical shifts of the aromatic carbons are heavily influenced by the substituents. The carbon bearing the -OH group (C2) would be shifted downfield, while the carbon with the -NO₂ group (C4) would also be significantly downfield. The carbonyl carbon of the amide group appears at a characteristic downfield position, typically around 168-170 ppm. The methyl carbon is found in the upfield region of the spectrum. Data from related structures, such as N-(2-chloro-4-hydroxyphenyl)acetamide and 4'-Nitroacetanilide, can be used to estimate these shifts. chegg.com

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted δ (ppm) Rationale / Comparison
C=O ~169 Amide carbonyl. chegg.com
C-4 (-NO₂) ~145-148 Attached to strongly deactivating group.
C-2 (-OH) ~150-155 Attached to -OH group. chegg.com
C-1 (-NH) ~125-128 Attached to -NH group. chegg.com
C-6 ~120-123 Aromatic CH.
C-5 ~115-118 Aromatic CH.
C-3 ~110-113 Aromatic CH.

This table is predictive, based on substituent effects and data from analogous compounds. Actual values may vary.

Two-Dimensional NMR Techniques for Structural Confirmation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. By dispersing NMR signals across two frequency axes, 2D NMR resolves spectral overlap and reveals correlations between nuclei, providing clear evidence of the molecular framework. Key techniques such as COSY, HSQC, and HMBC are routinely employed. youtube.comsdsu.edu

Correlation Spectroscopy (COSY): The COSY experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, a COSY spectrum would display cross-peaks connecting the signals of adjacent aromatic protons on the phenyl ring. Specifically, the proton at position 3 (H3) would show a correlation to the proton at position 5 (H5), and H5 would correlate with the proton at position 6 (H6). This confirms their ortho and meta relationships, respectively. The absence of a cross-peak between H3 and H6 would confirm their para-relationship. Additionally, the amide proton (NH) and the hydroxyl proton (OH) may show correlations to nearby protons depending on the solvent and exchange rates.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). columbia.edu This technique is crucial for assigning the carbon signals of the molecule. columbia.edu The HSQC spectrum of this compound would show cross-peaks linking the signals of H3, H5, and H6 to their directly bonded carbons (C3, C5, and C6). Similarly, the methyl protons of the acetamide (B32628) group would correlate with the methyl carbon. This provides definitive C-H connectivity. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range (typically 2-3 bonds) correlations between protons and carbons (²J_CH and ³J_CH). columbia.edu This is vital for piecing together the molecular skeleton, especially around quaternary carbons (carbons with no attached protons). For this compound, key HMBC correlations would include:

The methyl protons correlating to the amide carbonyl carbon (C=O).

The amide proton (NH) correlating to the carbonyl carbon and the aromatic carbon C1.

The aromatic proton H6 correlating to carbons C2 (bearing the hydroxyl group) and C4 (bearing the nitro group).

The aromatic proton H3 correlating to C1 and C5.

Together, these 2D NMR experiments provide a detailed and robust confirmation of the connectivity and constitution of this compound, leaving no ambiguity in its structural assignment. nih.gov

Table 1: Expected 2D NMR Correlations for this compound

ExperimentCorrelating NucleiExpected Key Cross-Peaks
COSY¹H - ¹HH3 ↔ H5, H5 ↔ H6
HSQC¹H - ¹³C (1-bond)CH₃ ↔ C (methyl), H3 ↔ C3, H5 ↔ C5, H6 ↔ C6
HMBC¹H - ¹³C (2-3 bonds)CH₃ ↔ C=O, NH ↔ C=O, NH ↔ C1, H6 ↔ C2, H6 ↔ C4, H3 ↔ C1, H3 ↔ C5

Mass Spectrometry for Molecular Identification and Metabolite Profiling

Mass spectrometry (MS) is a cornerstone analytical technique for the identification and quantification of this compound, offering high sensitivity and specificity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which is crucial for determining its elemental composition. For this compound, with a molecular formula of C₈H₈N₂O₄, the theoretical exact mass is 196.04840674 Da. nih.gov HRMS analysis can measure this mass with an error in the parts-per-million (ppm) range, allowing for the confident differentiation of the target compound from other molecules with the same nominal mass but different elemental formulas. This level of precision is fundamental in confirming the identity of synthesized standards and identifying the compound in complex mixtures. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion of this compound at m/z 196.0484), followed by its fragmentation through collision-induced dissociation (CID) to produce a characteristic pattern of product ions. youtube.comnih.gov Analyzing this fragmentation pattern provides structural information that serves as a molecular fingerprint.

For this compound, the MS/MS spectrum is predicted to show characteristic losses:

Loss of ketene (B1206846) (-42 Da): A common fragmentation pathway for N-acetylated compounds is the neutral loss of ketene (CH₂=C=O) from the precursor ion, resulting in a fragment ion corresponding to 2-amino-5-nitrophenol.

Loss of the nitro group (-46 Da): Fragmentation can occur via the loss of NO₂.

Loss of the acetyl group (-43 Da): Cleavage of the amide bond can lead to the loss of the acetyl radical.

These fragmentation pathways are critical for the structural confirmation of the molecule and for developing highly selective detection methods. researchgate.net

Table 2: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Neutral Loss (Da)Proposed Product Ion (m/z)Proposed Structure of Loss/Fragment
196.0542.01154.04Loss of ketene (C₂H₂O)
196.0546.01150.04Loss of nitro group (NO₂)
196.0559.01137.04Loss of acetamide group (C₂H₃NO)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Complex Matrices

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a powerful platform for the detection and quantification of this compound in complex biological or environmental samples. nih.govspringernature.com LC separates the target analyte from other matrix components based on its physicochemical properties (e.g., polarity), reducing ion suppression and improving analytical accuracy. Following separation, the highly selective and sensitive detection is performed by MS/MS, typically using the Multiple Reaction Monitoring (MRM) mode. springernature.com In MRM, specific precursor-to-product ion transitions, determined from fragmentation analysis, are monitored. This technique was crucial in identifying related nitrated and nitrosylated acetamide metabolites produced by microorganisms from the degradation of 2-aminophenol. nih.gov Similarly, LC-MS/MS is the method of choice for tracking potential metabolites of pharmaceuticals like N-(4-hydroxyphenyl)acetamide (paracetamol), where nitrated isomers can be formed under conditions of oxidative stress. nih.gov

Advanced Computational Chemistry Approaches

Computational chemistry provides profound insights into the electronic structure and properties of molecules, complementing experimental data.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Vibrational Spectra

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govmdpi.com For this compound, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311+G(d,p), can predict its most stable three-dimensional geometry by finding the minimum energy conformation. mdpi.comresearchgate.net

Furthermore, DFT is extensively used to calculate and predict vibrational spectra (Infrared and Raman). esisresearch.orgresearchgate.net By performing a frequency calculation on the optimized geometry, a set of theoretical vibrational modes and their corresponding frequencies can be generated. These calculated frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy. esisresearch.org For instance, in a study of the closely related 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, DFT calculations were essential for assigning the observed vibrational bands. esisresearch.org Key vibrational modes for this compound, such as the N-H stretch, C=O stretch, and the symmetric and asymmetric stretches of the NO₂ group, can be accurately predicted. esisresearch.orgresearchgate.net Discrepancies between calculated (in vacuo) and experimental (solid state) frequencies can often be explained by intermolecular interactions, such as hydrogen bonding in the crystal lattice. esisresearch.org

Table 3: Representative Calculated Vibrational Frequencies for a Related Compound (4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide) using DFT

Vibrational ModeExperimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated DFT (cm⁻¹)Assignment
N-H Stretch3334-3469ν(N-H)
C=O Stretch165316511681ν(C=O)
NO₂ Asymmetric Stretch154815411564ν_as(NO₂)
NO₂ Symmetric Stretch-13401345ν_s(NO₂)
Data adapted from a study on a structurally similar compound for illustrative purposes. esisresearch.org

HOMO-LUMO Energy Gap Analysis for Electronic Properties

The electronic properties and reactivity of this compound can be elucidated through the analysis of its frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and the nature of electronic transitions. researchgate.net

A smaller HOMO-LUMO energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the occupied HOMO to the unoccupied LUMO. This characteristic is indicative of a higher potential for intramolecular charge transfer (ICT), where electron density moves from the electron-donating part of the molecule (associated with the HOMO) to the electron-accepting part (associated with the LUMO). researchgate.net In this compound, the hydroxyl (-OH) and acetamido (-NHCOCH₃) groups act as electron donors, while the nitro (-NO₂) group serves as a strong electron acceptor, all connected via the π-conjugated phenyl ring.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions. researchgate.netresearchgate.net The MEP surface is color-coded to represent different electrostatic potential values.

Negative Regions (Red): These areas correspond to high electron density and are susceptible to electrophilic attack. For this compound, the most negative potentials are localized on the oxygen atoms of the nitro group, the carbonyl oxygen of the acetamido group, and the oxygen of the hydroxyl group. researchgate.net These sites are the primary acceptors for hydrogen bonds.

Positive Regions (Blue): These areas indicate electron deficiency and are vulnerable to nucleophilic attack. The most positive potentials are found around the hydrogen atoms of the hydroxyl group and the amide (N-H) group. nih.gov These sites act as hydrogen bond donors.

Neutral Regions (Green): These areas represent regions of near-zero potential, typically found over the carbon atoms of the aromatic ring.

The MEP map provides a clear qualitative picture of the molecule's charge distribution. For instance, quantitative analysis can reveal specific potential values; positive zones around N-H bonds might exhibit potentials around +40 to +50 kcal/mol, while negative zones near carbonyl oxygen atoms could show values of approximately -35 to -45 kcal/mol, promoting the formation of strong intermolecular hydrogen bonds that define the crystal packing. nih.gov

Non-linear Optical (NLO) Calculations and Hyperpolarizability Prediction

Molecules like this compound, which feature strong electron donor (hydroxyl, acetamido) and acceptor (nitro) groups connected by a π-conjugated system, are excellent candidates for non-linear optical (NLO) materials. nih.gov Their NLO response is primarily governed by the efficiency of intramolecular charge transfer (ICT) from the donor to the acceptor upon interaction with an intense light source. This ICT leads to a significant change in the molecule's dipole moment and enhances its hyperpolarizability.

The NLO properties are quantified by calculating the linear polarizability (α) and, more importantly, the first-order hyperpolarizability (β). researchgate.net A large β value is a key requirement for a material to exhibit a strong NLO response, such as second-harmonic generation (SHG). researchgate.net Computational methods are used to determine these parameters. For comparison, the calculated NLO parameters of a candidate material are often benchmarked against a standard NLO material like urea (B33335). mdpi.com A significantly higher hyperpolarizability value compared to urea indicates a promising NLO material. mdpi.com

The efficiency of the NLO response can be tuned by modifying the donor and acceptor groups to facilitate a more unidirectional charge transfer. chemrxiv.org The inherent donor-π-acceptor framework of this compound makes it a molecule of significant interest for applications in optoelectronics and photonics. nih.gov

Table 1: Representative Theoretical NLO Parameters This table presents illustrative data based on typical values for organic NLO compounds for comparative purposes.

Parameter Symbol Representative Value (esu) Comparison to Urea (Illustrative)
Linear Polarizability ⟨α⟩ 3.485 × 10⁻²² ~60x
First Hyperpolarizability β_total 13.44 × 10⁻²⁷ ~130x
Second Hyperpolarizability ⟨γ⟩ 3.66 × 10⁻³¹ ~3x

Data based on findings for similar non-fullerene acceptor based compounds. nih.govmdpi.com

Theoretical UV-Visible Spectral Analysis

Theoretical UV-Visible spectral analysis, typically performed using Time-Dependent Density Functional Theory (TD-DFT), is employed to predict the electronic absorption properties of this compound. These calculations help in understanding the electronic transitions between molecular orbitals that occur when the molecule absorbs light. mdpi.com

The analysis calculates the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For a molecule with the structure of this compound, the primary electronic transitions observed in the UV-Vis spectrum are:

π → π transitions:* These high-intensity absorptions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, typically associated with the aromatic phenyl ring.

n → π transitions:* These are lower-intensity absorptions resulting from the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms, to a π* antibonding orbital.

The calculated spectrum is often compared with experimental data to validate the computational method used. mdpi.com The intramolecular charge transfer character from the hydroxyl/acetamido donors to the nitro acceptor significantly influences the position of the λ_max, often causing a red-shift (a shift to a longer wavelength) compared to the unsubstituted parent molecule.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions that govern the packing of molecules in a crystal. nih.gov The Hirshfeld surface is mapped with properties like d_norm (normalized contact distance), which highlights key intermolecular contacts. Red spots on the d_norm surface indicate contacts that are shorter than the van der Waals radii, representing strong interactions like hydrogen bonds. nih.gov

For this compound, the crystal structure is stabilized by a network of intermolecular hydrogen bonds, primarily O-H···O and N-H···O interactions involving the hydroxyl, amide, and nitro groups. nih.govresearchgate.net The analysis is complemented by 2D fingerprint plots, which provide a quantitative summary of the different types of atomic contacts. nih.gov The plot separates the interactions and calculates their relative contribution to the total Hirshfeld surface area.

A typical quantitative breakdown for a molecule with similar functional groups might look like the following:

Table 2: Quantitative Contribution of Intermolecular Contacts from Hirshfeld Analysis This table presents an example distribution of intermolecular contacts for a comparable molecular crystal.

Interaction Type Contribution to Hirshfeld Surface Key Features in Fingerprint Plot
H···O / O···H ~30.5% Appears as a pair of sharp spikes, indicative of strong hydrogen bonding. nih.gov
H···H ~29.0% Appears as a large, diffuse region due to the high abundance of hydrogen atoms. nih.gov
H···C / C···H ~28.2% Often seen as "wings" on the plot, representing C-H···π interactions. nih.gov
N···H / H···N ~1.7% Contributes a smaller percentage, corresponding to N-H···X contacts. nih.gov

This detailed analysis confirms the dominant role of hydrogen bonding in the crystal packing of this compound and provides a quantitative understanding of the forces holding the crystal lattice together. nih.gov

Crystallographic Analysis and Molecular Conformation of N 2 Hydroxy 4 Nitrophenyl Acetamide

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. For N-(2-Hydroxy-4-nitrophenyl)acetamide, this technique has yielded a comprehensive understanding of its molecular structure and packing.

Crystal Structure Determination and Space Group Analysis

The crystal structure of this compound was determined using single-crystal X-ray diffraction data collected at a low temperature of 90 K to minimize thermal vibrations and obtain high-precision results. The compound crystallizes in the monoclinic system. nih.gov The specific space group was identified as C2/c, which is a centrosymmetric space group. nih.gov This analysis reveals that the asymmetric unit contains one molecule of this compound. The molecule is reported to be nearly planar, with a root-mean-square deviation of 0.035 Å for the non-hydrogen atoms. nih.govnih.gov

Molecular Packing and Unit Cell Characteristics

The crystal packing of this compound is characterized by chains of molecules linked by hydrogen bonds. nih.govnih.gov These chains propagate in the direction within the crystal lattice. nih.gov The fundamental repeating unit of the crystal, the unit cell, possesses the following dimensions:

ParameterValue
a9.6643 (3) Å
b18.5534 (5) Å
c9.3072 (2) Å
β95.5075 (14)°
V1661.13 (8) ų
Z8

Data sourced from Hines et al., 2022. nih.gov

Intermolecular Interactions and Hydrogen Bonding Networks

The stability and packing of the this compound crystal are significantly influenced by a network of hydrogen bonds. These interactions involve the hydroxyl, amide, and nitro functional groups.

N-H···O Hydrogen Bond Characterization

An intramolecular hydrogen bond is observed between the amide hydrogen (N-H) and an oxygen atom of the adjacent nitro group. nih.govnih.gov This interaction forms a six-membered ring, contributing to the near planarity of the molecule. The geometric parameters of this bond have been determined as follows:

D—H···AD—H (Å)H···A (Å)D···A (Å)∠DHA (°)
N2—H2N···O30.883 (19)1.901 (17)2.6363 (15)139.6 (15)

D: Donor atom; H: Hydrogen atom; A: Acceptor atom. Data sourced from Hines et al., 2022. nih.gov

O-H···O Hydrogen Bond Characterization

In contrast to the intramolecular N-H···O bond, the hydroxyl group (O-H) participates in an intermolecular hydrogen bond. nih.govnih.gov The hydroxyl hydrogen acts as a donor to the carbonyl oxygen atom of an adjacent molecule. This interaction is crucial for the formation of the molecular chains observed in the crystal packing. nih.govnih.gov The details of this hydrogen bond are provided below:

D—H···AD—H (Å)H···A (Å)D···A (Å)∠DHA (°)
O1—H1O···O40.84 (2)1.88 (2)2.7183 (14)172.0 (18)

D: Donor atom; H: Hydrogen atom; A: Acceptor atom. Data sourced from Hines et al., 2022. nih.gov

Pi-Pi Stacking Interactions

The crystal packing of this compound is primarily dictated by a network of hydrogen bonds. The molecular arrangement, characterized by chains propagating in the researchgate.net direction, does not feature significant parallel π-π stacking interactions between the aromatic rings. iucr.orgnih.gov This is in contrast to some of its analogs, such as N-(4-methoxy-2-nitrophenyl)acetamide, where the absence of strong intermolecular hydrogen bonding leads to a herringbone packing motif, with adjacent phenyl rings inclined at approximately 65°, a conformation that also precludes parallel stacking. The dominant role of hydrogen bonding in the crystal structure of this compound appears to supersede the formation of noteworthy π-π stacking interactions.

Intramolecular Conformation and Torsion Angle Analysis

The conformation of this compound in the solid state is defined by the orientation of its substituent groups relative to the phenyl ring, which can be quantified through torsion angle analysis.

The this compound molecule is nearly planar, with a root-mean-square (r.m.s.) deviation of 0.035 Å for the non-hydrogen atoms. iucr.org This planarity is a key structural feature. The substituent groups exhibit only minor deviations from the plane of the phenyl ring. The acetamido group shows the largest twist, measured at 5.1 (2)°, while the nitro group is almost coplanar. iucr.orgnih.gov An intramolecular hydrogen bond exists between the amide N-H group and an oxygen atom of the ortho-positioned nitro group, which contributes to this near-planar conformation. iucr.orgnih.gov

Torsion AngleValue (°)
Acetamido Group Twist5.1 (2)

Table 1: Torsion angle of the acetamido group in this compound.

The molecular conformation of this compound is significantly influenced by intermolecular packing forces, specifically hydrogen bonding. nih.gov The near-planar structure is largely attributed to the presence of a strong intermolecular hydrogen bond between the hydroxyl group (-OH) and the amide oxygen atom of an adjacent molecule. nih.gov This interaction helps to lock the molecule into a relatively flat conformation within the crystal lattice, generating chains that propagate through the crystal. iucr.orgnih.gov

The importance of this intermolecular hydrogen bond is highlighted when comparing the structure to its methoxy (B1213986) analog, N-(4-Methoxy-2-nitrophenyl)acetamide. In the methoxy derivative, the hydroxyl group is replaced by a methoxy group (-OCH₃), which does not participate in the same strong intermolecular hydrogen bonding. As a result, the methoxy analog is significantly non-planar, demonstrating how crystal packing forces directly impact molecular conformation. nih.gov

Comparison of Crystal Structures Among this compound Isomers and Analogs

Comparing the crystal structure of this compound with its isomers and analogs reveals how subtle changes in chemical structure can lead to significant differences in molecular geometry and crystal packing.

The 3-nitro isomer, N-(4-hydroxy-3-nitrophenyl)acetamide , is significantly less planar than the 2-nitro isomer. iucr.org In the 3-nitro isomer, the acetamido group is twisted out of the phenyl plane by 9.0 (2)°, and the nitro group is twisted by 11.8 (2)°. This difference in planarity is accompanied by a different hydrogen-bonding pattern. iucr.org

The methoxy analog, N-(4-Methoxy-2-nitrophenyl)acetamide , also displays a marked deviation from planarity. Its acetamido group is twisted by a substantial 25.4 (5)°, and the nitro group has a torsion angle of -12.8 (5)°. nih.gov This lack of planarity is attributed to the absence of the intermolecular hydrogen bonding provided by the hydroxyl group in the parent compound. nih.gov

Another analog, N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide , is even more distorted due to steric hindrance from the additional methyl group. The acetamide (B32628) group in this molecule is tilted by approximately 47°, showcasing the profound impact of steric effects on the molecular conformation.

CompoundAcetamido Group Twist (°)Nitro Group Twist (°)Molecular Planarity
This compound 5.1 (2)~0Nearly Planar
N-(4-hydroxy-3-nitrophenyl)acetamide 9.0 (2)11.8 (2)Significantly Non-Planar iucr.org
N-(4-Methoxy-2-nitrophenyl)acetamide 25.4 (5)-12.8 (5)Significantly Non-Planar nih.gov
N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide ~47~12Significantly Non-Planar

Table 2: Comparison of molecular planarity and substituent torsion angles among this compound and its isomers/analogs.

Biological Activities and Pharmacological Investigations of N 2 Hydroxy 4 Nitrophenyl Acetamide

Antimicrobial Efficacy Studies

Investigations into the antimicrobial capabilities of N-(2-Hydroxy-4-nitrophenyl)acetamide and its derivatives have revealed a range of activities against various pathogenic microorganisms.

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determination

Studies have shown that derivatives of this compound exhibit a broad spectrum of antibacterial activity. A series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives demonstrated effectiveness against several bacteria, including Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 500 µg/ml. nih.gov One particular benzamide (B126) derivative was notably active against drug-resistant B. subtilis and S. aureus. nih.gov

Table 1: Antibacterial Activity of this compound Derivatives

Bacterium MIC Range (µg/ml)
Staphylococcus aureus 7.8 - 500
Bacillus subtilis 1.95 - 500
Klebsiella pneumoniae 500
Pseudomonas aeruginosa 500
Escherichia coli 500

Data sourced from a study on N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives. nih.gov

Antifungal Activity Assessment

The antifungal potential of this compound and its analogs has also been evaluated. Research indicates that while N-(2-hydroxyphenyl) acetamide (B32628) itself may not inhibit the growth of Candida albicans, the addition of a chloro atom to its structure can lead to significant antifungal activity, inhibiting 96.6% of C. albicans strains. nih.gov A series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives showed activity against Candida albicans with MIC values ranging from 1.95 to 500 µg/ml. nih.gov

Table 2: Antifungal Activity of this compound Derivatives

Fungus MIC Range (µg/ml)
Candida albicans 1.95 - 500

Data sourced from a study on N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives. nih.gov

Proposed Mechanisms of Antimicrobial Action (e.g., cell wall synthesis disruption)

The antimicrobial action of acetamide derivatives is thought to involve various mechanisms. One proposed mechanism is the disruption of the bacterial cell wall. nih.gov For instance, some acetamide derivatives are believed to act by inhibiting penicillin-binding proteins (PBPs), which are crucial enzymes for maintaining the integrity of the bacterial cell wall. nih.gov Inhibition of these proteins leads to cell lysis and the release of cytoplasmic contents. nih.gov

Other general mechanisms of antibacterial drugs that may be relevant to acetamide derivatives include:

Inhibition of protein synthesis: Some antibiotics bind to the 30S or 50S ribosomal subunits, interfering with protein production. oregonstate.educationopenstax.org

Disruption of membrane function: Certain antibiotics can interact with the lipopolysaccharide component of the outer membrane of gram-negative bacteria, leading to membrane disruption. oregonstate.educationopenstax.org

Inhibition of nucleic acid synthesis: This can involve blocking the synthesis of RNA or DNA. oregonstate.educationopenstax.org

Inhibition of metabolic pathways: Some drugs act as antimetabolites, blocking essential metabolic processes like folic acid synthesis. oregonstate.educationopenstax.org

Anti-inflammatory Response Profiling

This compound, also referred to as NA-2 in some studies, has demonstrated notable anti-inflammatory properties in various experimental models.

Modulation of Pro-inflammatory Cytokines and Enzymes

A key aspect of the anti-inflammatory activity of N-(2-hydroxyphenyl) acetamide is its ability to modulate the expression of pro-inflammatory cytokines. researchgate.netnih.gov Research has shown that it can significantly decrease the serum levels of interleukin-1beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov These cytokines are pivotal mediators in the inflammatory process, and their reduction is associated with the amelioration of inflammatory conditions. nih.gov

In Vitro and Preclinical Models for Inflammation Studies

The anti-inflammatory effects of N-(2-hydroxyphenyl) acetamide have been investigated using both in vitro and preclinical models.

In Vitro Models: The anti-inflammatory potential has been demonstrated through assays such as whole blood oxidative burst and nitric oxide (NO) assays. nih.gov

Preclinical Models: Adjuvant-induced arthritis in rats is a widely used preclinical model for studying rheumatoid arthritis. nih.govnih.gov In this model, administration of N-(2-hydroxyphenyl) acetamide has been shown to significantly reduce disease severity, including a decrease in paw edema and an improvement in histological outcomes. nih.govnih.gov Another preclinical model used is doxorubicin-induced nephrotoxicity in rats, where the compound has shown protective effects against renal damage by improving the kidney's inflammatory profile. nih.gov

Anticancer Potential and Cytotoxicity

The anticancer properties of this compound have not been extensively documented in publicly available research. However, the broader class of phenylacetamide derivatives, particularly those containing a nitro group, has been a subject of investigation for potential cytotoxic effects against various cancer cell lines.

There is currently no direct evidence from dedicated studies to confirm that this compound induces apoptosis in cancer cell lines. Apoptosis, or programmed cell death, is a key mechanism by which many chemotherapeutic agents exert their effects. nih.gov The process can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of caspases, the executive enzymes of apoptosis. nih.gov

Research on related compounds offers some perspective. For instance, phenylacetate (B1230308) and its derivatives have been shown to induce differentiation and apoptosis in various human cancer cell lines, including glioblastomas, leukemias, and prostate and breast carcinomas. nih.gov The ability of these related compounds to trigger apoptosis suggests that this compound might possess similar capabilities, though this remains to be experimentally verified. The process of apoptosis is characterized by morphological changes such as chromatin condensation and the formation of apoptotic bodies, which can be identified using various detection methods like Annexin V binding assays. mdpi.comnih.gov

Specific studies detailing the inhibition of cell proliferation pathways by this compound are not available. The proliferation of cancer cells is driven by complex signaling pathways, and the inhibition of these pathways is a primary target for anticancer drug development.

Investigations into other phenylacetamide derivatives have shown that they can act as potent inhibitors of cell proliferation. nih.gov For example, a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated their ability to inhibit the growth of the PC3 prostate carcinoma cell line. nih.govnih.gov While these findings are for structurally related compounds, they highlight a potential area of investigation for this compound.

The influence of functional group modifications on the cytotoxic activity of this compound can be inferred from structure-activity relationship (SAR) studies on analogous compounds. The presence and position of the nitro group (NO2) and the hydroxyl group (-OH) on the phenyl ring are expected to significantly impact the molecule's biological activity.

In a study of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds bearing a nitro moiety exhibited higher cytotoxic effects compared to those with a methoxy (B1213986) moiety. nih.gov This suggests that the electron-withdrawing nature of the nitro group may be crucial for the anticancer activity of this class of compounds. Another study on 2-(substituted phenoxy) acetamide derivatives found that the presence of halogens and nitro groups on the aromatic ring favored anticancer and anti-inflammatory activity. researchgate.netmdpi.com Specifically, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide showed notable anticancer effects. researchgate.net

Furthermore, the addition of a chloro atom to the acetamide side chain has been shown to enhance the antimicrobial activity of N-(2-hydroxyphenyl) acetamide, indicating that modifications at this position can also modulate biological effects. mdpi.com

Table 1: Cytotoxicity of Selected Phenylacetamide Derivatives

Compound Cancer Cell Line IC50 (µM)
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide PC3 (Prostate Carcinoma) 52
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide PC3 (Prostate Carcinoma) 80
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide MCF-7 (Breast Cancer) 100

Data sourced from a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives. nih.gov

Enzyme Inhibition Assays and Target Binding Affinity

Direct studies on enzyme inhibition and target binding for this compound are scarce. However, research on related structures provides clues to potential enzymatic interactions.

There is no direct research identifying specific enzyme targets for this compound. A study on its isomer, N-(2-hydroxy-5-nitrophenyl) acetamide, showed that it can influence gene expression in Arabidopsis thaliana, with the most responsive upregulated gene being the pathogen-inducible terpene synthase TPS04. nih.gov This enzyme's product, geranyllinalool, is an inhibitor of serine C-palmitoyltransferase, which is involved in ceramide synthesis. nih.gov While this finding is in a plant model and for a different isomer, it suggests that nitrated N-(2-hydroxyphenyl)acetamides could potentially interact with enzymes involved in lipid metabolism.

Another related compound, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, has been suggested to potentially suppress cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are involved in inflammation and have been implicated in cancer. researchgate.net

Specific binding kinetics and receptor interaction studies for this compound are not available in the current literature. The planarity and hydrogen-bonding patterns of such molecules, which are influenced by the positions of their functional groups, are critical for receptor binding.

Crystal structure analysis of the related isomer, N-(4-hydroxy-2-nitrophenyl)acetamide, has been performed, revealing its molecular geometry and hydrogen-bonding patterns. nih.gov Such structural information is foundational for any future computational docking and binding studies to predict potential receptor interactions. For instance, the study showed that the N-H group of this isomer forms an intramolecular hydrogen bond with a nitro oxygen atom, while the O-H group forms an intermolecular hydrogen bond with an amide oxygen atom. nih.gov These features would undoubtedly influence how the molecule fits into the binding pocket of a receptor.

Antioxidant Capacity Determination

Investigations into the antioxidant properties of this compound are critical for understanding its potential role in mitigating oxidative stress.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate the ability of a compound to act as a free radical scavenger. nih.govmdpi.com In this test, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. nih.govmdpi.com A comprehensive search of the scientific literature did not yield any specific studies that have evaluated the DPPH radical scavenging activity of this compound. While research has been conducted on the antioxidant potential of various other acetamide derivatives, data for this particular compound is not present in the available literature.

Beyond the DPPH assay, various other in vitro and cellular methods are employed to determine antioxidant efficacy. However, based on a thorough review of published studies, no specific data from other in vitro or cellular antioxidant assays for this compound could be identified.

Phytotoxicity and Plant-Microbe Interaction Studies

The study of how this compound interacts with plants and microorganisms is essential for assessing its environmental impact and potential agricultural applications. It is important to note that while direct research on this compound is lacking, significant studies have been conducted on its isomer, N-(2-hydroxy-5-nitrophenyl)acetamide . The following sections present findings related to this specific isomer.

Studies on the phytotoxic effects of the related isomer, N-(2-hydroxy-5-nitrophenyl)acetamide, have been conducted on the model plant Arabidopsis thaliana. When applied at concentrations up to 1 mM, this compound did not produce noticeable effects like leaf spotting or curling, even after 48 hours of incubation. However, at higher concentrations of 2 mM and above, the compound led to the wilting of young leaves, indicating a dose-dependent phytotoxic effect.

Table 1: Phenotypic Effects of N-(2-hydroxy-5-nitrophenyl)acetamide on Arabidopsis thaliana

Concentration Observed Effect on Arabidopsis thaliana Source
Up to 1 mM No comparable effects to other nitrated compounds (e.g., yellowish spots, leaf rolling).

The isomer N-(2-hydroxy-5-nitrophenyl)acetamide has been shown to influence gene expression in Arabidopsis thaliana. At a concentration of 1 mM, this bioactive compound causes alterations in the expression profile of several genes. The most significantly upregulated gene identified in response to treatment was the pathogen-inducible terpene synthase, TPS04. This upregulation suggests that the plant's defense and signaling pathways are activated by the presence of the compound.

Microorganisms and plants have demonstrated the ability to metabolize and detoxify the isomer N-(2-hydroxy-5-nitrophenyl)acetamide. When incubated with this compound, soil bacteria such as Pseudomonas laurentiana and Arthrobacter MPI763, the yeast Papiliotrema baii, and plants like Brassica oleracea var. gongylodes L. (kohlrabi) and Arabidopsis thaliana primarily convert it into its glucoside derivative. This process of glucosylation is a common detoxification pathway that rapidly reduces the bioactivity of the compound. In the case of the bacterium Pantoea ananatis, it produces both the glucoside derivative and the corresponding glucoside succinic acid ester. A different detoxification pathway was observed in the Actinomucor elegans consortium, which synthesized 2-acetamido-4-nitrophenyl sulfate (B86663) from the parent compound.

Table 2: Detoxification Products of N-(2-hydroxy-5-nitrophenyl)acetamide in Various Organisms

Organism/System Detoxification Product(s) Source
Pseudomonas laurentiana Glucoside derivative
Arthrobacter MPI763 Glucoside derivative
Papiliotrema baii (yeast) Glucoside derivative
Pantoea ananatis Glucoside derivative, Glucoside succinic acid ester
Brassica oleracea (kohlrabi) Glucoside derivative
Arabidopsis thaliana Glucoside derivative

Microbial Metabolism and Detoxification Pathways in Soil and Plant Systems

Glucosylation and Succinylation Reactions

Currently, there is a notable absence of specific scientific literature detailing the glucosylation and succinylation reactions of this compound. Research into the microbial biotransformation of related isomers, however, provides insight into potential metabolic pathways.

For instance, the biotransformation of a closely related isomer, N-(2-hydroxy-5-nitrophenyl)acetamide, has been studied. nih.gov When incubated with the bacterium Pantoea ananatis, this 5-nitro isomer undergoes glucosylation to form its glucoside derivative. nih.gov Furthermore, P. ananatis is also capable of producing a succinylated version of this glucoside, resulting in a glucoside succinic acid ester. nih.gov These reactions represent detoxification pathways for the microorganism. nih.gov

Another related transformation has been observed with the Actinomucor elegans consortium, which was found to synthesize 2-acetamido-4-nitrophenyl sulfate. nih.gov While this involves a compound with the 4-nitro position, the reaction is a sulfation rather than the specified glucosylation or succinylation.

No direct evidence from the available scientific literature demonstrates that this compound itself undergoes these specific glucosylation or succinylation reactions.

Interactive Data Table: Microbial Transformation of Related Nitrophenyl Acetamides

Original CompoundMicroorganismResulting ProductReaction Type
N-(2-hydroxy-5-nitrophenyl) acetamidePantoea ananatisN-(2-hydroxy-5-nitrophenyl) acetamide glucosideGlucosylation
N-(2-hydroxy-5-nitrophenyl) acetamide glucosidePantoea ananatisN-(2-hydroxy-5-nitrophenyl) acetamide glucoside succinic acid esterSuccinylation
Not SpecifiedActinomucor elegans consortium2-acetamido-4-nitrophenyl sulfateSulfation
Identification of Microbial Enzymes Involved in Biotransformation

The specific microbial enzymes responsible for the biotransformation of this compound have not been identified in the scientific literature. General principles of microbial biotransformation suggest that various enzymes could be involved in such processes. nih.govmdpi.com

Biotransformations are chemical modifications of compounds carried out by organisms or their enzymes. researchgate.netepa.gov These processes can include a wide range of reactions such as oxidation, reduction, hydrolysis, and conjugation. researchgate.net Enzymes that catalyze these reactions are diverse and include, but are not limited to, oxidoreductases, hydrolases, and transferases. mdpi.com For example, N-succinyltransferases are enzymes known to be involved in the succinylation of various compounds in microorganisms like Streptomyces.

However, without direct studies on this compound, the identification of the specific enzymes that would be involved in its metabolism remains speculative. The enzymes responsible for the observed glucosylation and succinylation of the related N-(2-hydroxy-5-nitrophenyl)acetamide by Pantoea ananatis have not been explicitly isolated or characterized in the referenced studies. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Nitro and Hydroxyl Group Position on Biological Activity

The relative positioning of the hydroxyl (-OH) and nitro (-NO₂) groups on the phenyl ring significantly influences the molecule's chemical properties and biological activity. The nitro group is a strong electron-withdrawing group, and its placement affects the electronic environment of the entire molecule, influencing interactions with biological targets. nih.govnih.govresearchgate.net This can deactivate certain positions on the ring and alter the molecule's polarity, which may enhance interactions with nucleophilic sites in proteins. nih.gov

For instance, studies comparing isomers of hydroxynitrophenyl acetamides have revealed differences in their formation and biological impact. Microbial processes can produce various isomers, such as N-(2-hydroxy-5-nitrophenyl) acetamide (B32628) and N-(2-hydroxy-3-nitrophenyl)acetamide. nih.govuzh.ch The formation of N-(2-Hydroxy-4-nitrophenyl)acetamide was excluded in one study based on comparative liquid chromatography-mass spectrometry (LC/MS) analysis which showed different retention times from the observed metabolites. nih.gov

In a different isomeric arrangement, N-(4-hydroxy-2-nitrophenyl)acetamide is noted to be more planar than its N-(4-hydroxy-3-nitrophenyl)acetamide counterpart. nih.gov This difference in planarity affects the crystal structure and hydrogen-bonding patterns. nih.govresearchgate.net Specifically, in N-(4-hydroxy-2-nitrophenyl)acetamide, the hydroxyl group's hydrogen forms an intermolecular bond with an amide oxygen atom of a neighboring molecule. researchgate.net In contrast, the N-(4-hydroxy-3-nitrophenyl)acetamide isomer exhibits a different hydrogen-bonding pattern where the N-H group forms an intermolecular hydrogen bond. nih.gov These structural nuances arising from the positions of the nitro and hydroxyl groups are critical in determining how these molecules interact with biological systems.

Role of Acetamide Moiety in Bioactivity and Target Interaction

The acetamide moiety (-NHCOCH₃) plays a crucial role in the bioactivity and target interactions of this compound. Its presence is often confirmed through spectroscopic methods like 1H-NMR, which shows a characteristic singlet for the methyl (CH₃) protons. nih.gov The acetamide group contributes to the molecule's ability to form hydrogen bonds, which is a key factor in its interaction with biological macromolecules.

The planarity of the acetamide group relative to the phenyl ring is an important structural feature. In N-(4-hydroxy-2-nitrophenyl)acetamide, the acetamido group shows a slight twist out of the plane of the phenyl group. researchgate.net In related structures like N-(4-Methoxy-2-nitrophenyl)acetamide, the acetamido group is significantly less coplanar with the central ring. nih.govresearchgate.net This deviation from planarity can influence how the molecule fits into the binding site of a target protein or enzyme.

Influence of Substituent Effects on Reactivity and Biological Profile

The electronic properties of substituents on the aromatic ring are a major determinant of the reactivity and biological activity of this compound and its derivatives. The nitro group, being strongly electron-withdrawing, significantly influences the molecule's properties. nih.govresearchgate.net This electron-withdrawing nature can affect the acidity of nearby protons and the susceptibility of the molecule to metabolic reactions, such as reduction. mdpi.comresearchgate.net The reduction of the nitro group is often a critical step for bioactivation, leading to reactive intermediates that can exert therapeutic or toxic effects. researchgate.net

Studies on related nitroaromatic compounds, such as 4-nitrobenzyl carbamates, have shown that the presence of electron-donating substituents on the benzyl (B1604629) ring can accelerate fragmentation rates following reduction of the nitro group. rsc.org This acceleration is attributed to the stabilization of the positive charge that develops on the benzylic carbon during the reaction. rsc.org This principle suggests that adding electron-donating groups to the phenyl ring of this compound could similarly modulate its reactivity and biological activity.

Comparative Analysis with Structurally Similar Compounds

Comparing this compound with its structural analogues provides valuable insights into the specific contributions of different functional groups to its biological activity.

The introduction of halogens as substituents can significantly alter the biological activity of aromatic compounds. In a study of N-(2-hydroxy-4(or 5)-nitrophenyl)benzamides, a series of analogues to the title compound, halogen substitution was found to be a key factor. For example, a benzamide (B126) derivative featuring a 4-chloro substitution on the benzoyl ring exhibited potent antimicrobial activity. nih.gov In another study on nitrated pyrroles, bromine-substituted compounds showed enhanced antibacterial activity, suggesting that the nature of the halogen is important. nih.gov While direct studies on halogenated this compound are limited in the provided context, the data from related structures like 2-chloro-N-(2-hydroxy-4-nitrophenyl)-benzamide indicate that halogenation is a viable strategy for modifying the biological profile. epa.gov

Replacing the hydroxyl group with a methoxy (B1213986) (-OCH₃) group alters the molecule's hydrogen-bonding capability and its planarity. The compound N-(4-Methoxy-2-nitrophenyl)acetamide, an analogue where the hydroxyl group is at position 4 and methylated, is significantly less planar compared to N-(4-Hydroxy-2-nitrophenyl)acetamide. nih.govresearchgate.net The methoxy group is nearly coplanar with the phenyl ring, but the nitro and acetamido groups are twisted out of the plane. nih.govresearchgate.net This contrasts with the hydroxy analogue, which is considerably more planar, likely due to the influence of intermolecular hydrogen bonding by the OH group. nih.gov This difference in three-dimensional structure can directly impact the binding affinity of the molecule to its biological targets.

Table 1: Comparison of Torsion Angles in N-(4-Hydroxy-2-nitrophenyl)acetamide and its Methoxy Analog
CompoundNitro Group Torsion AngleAcetamido Group Torsion AngleReference
N-(4-Hydroxy-2-nitrophenyl)acetamide-0.79 (19)°3.1 (2)° nih.gov
N-(4-Methoxy-2-nitrophenyl)acetamide12.8 (5)°25.4 (5)° nih.govresearchgate.net

Switching the acetamide side chain for a benzamide or a different phenylacetamide structure can profoundly affect biological activity. A study involving a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides revealed a broad spectrum of antimicrobial activity. nih.gov Within this series, a benzamide derivative, N-(4-chloro-phenyl)-2-hydroxy-5-nitro-benzamide, was identified as having particularly strong activity against several bacterial strains, including drug-resistant ones. nih.gov This highlights that the nature of the acyl group attached to the nitrogen is a critical determinant of the compound's antimicrobial potency and spectrum. The phenylacetamide analogues also showed activity, but the benzamide derivatives were noted for their high efficacy in this specific study. nih.gov

Table 2: Antimicrobial Activity (MIC, µg/mL) of Selected Benzamide Analogues nih.gov
CompoundS. aureusB. subtilisDrug-Resistant B. subtilis
N-(4-chloro-phenyl)-2-hydroxy-5-nitro-benzamide (1d)7.83.91.95

Computational Approaches to SAR Prediction and Optimization

In the quest to understand and enhance the biological activity of chemical compounds, computational methods have become indispensable tools in medicinal chemistry. For this compound, these approaches offer a rational basis for predicting its structure-activity relationship (SAR) and for guiding the design of new, more potent, and selective analogs. By leveraging the power of in silico techniques, researchers can model and simulate the behavior of this molecule at the atomic level, providing insights that are often difficult to obtain through experimental methods alone. The primary computational strategies employed for this purpose are Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking simulations.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. For a compound like this compound, QSAR studies would involve analyzing a set of structurally similar molecules and correlating their measured activities with various calculated molecular descriptors.

A QSAR study on a series of nitrophenyl derivatives, for instance, has highlighted the crucial role of specific structural features in their biological activity as aldose reductase inhibitors. nih.gov The analysis revealed that the presence of a hydroxyl group is vital for forming hydrogen bond interactions with the target receptor, a key feature of this compound. nih.gov Furthermore, the study indicated that electronegative substitutions, such as the nitro group in this compound, are essential for polar interactions within the charged region of the receptor. nih.gov These findings underscore the importance of both the hydroxyl and nitro moieties in the potential biological activity of this compound.

The development of a robust QSAR model typically involves several steps, including the creation of a dataset of compounds with known activities, calculation of molecular descriptors, selection of relevant descriptors, and generation and validation of a mathematical model. Multiple linear regression (MLR) is a common method used to build these models, which are then evaluated for their statistical quality using parameters like the correlation coefficient (r), standard error of estimation (SEE), and variance ratio (F). nih.gov

In a hypothetical QSAR study for a series of this compound analogs, a variety of descriptors would be calculated to quantify different aspects of their molecular structure. These can be broadly categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For this compound, the electron-withdrawing nature of the nitro group and the electron-donating character of the hydroxyl and acetamido groups would be critical electronic features.

Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, volume, surface area, and molar refractivity. These descriptors would be important in determining how well the molecule fits into a biological target's binding site.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the logarithm of the partition coefficient (logP) being the most common. The balance of hydrophilic (hydroxyl, nitro) and relatively hydrophobic (phenyl ring) parts of this compound would influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atomic connectivity and branching.

The resulting QSAR model would be an equation that relates a selection of these descriptors to the biological activity. The statistical significance of such a model is crucial and is often assessed through internal and external validation techniques.

To illustrate the output of a QSAR analysis, a representative data table for a hypothetical series of this compound analogs is presented below. This table showcases the kind of data that would be generated and analyzed in a real study.

Compound IDBiological Activity (IC₅₀, µM)logPDipole Moment (Debye)Molecular Weight ( g/mol )
This compound Hypothetical ValueCalculated ValueCalculated Value196.16
Analog 1 (e.g., different substituent)Measured ValueCalculated ValueCalculated ValueValue
Analog 2 (e.g., different substituent)Measured ValueCalculated ValueCalculated ValueValue
Analog 3 (e.g., different substituent)Measured ValueCalculated ValueCalculated ValueValue

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational method used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or an enzyme. nih.gov For this compound, molecular docking simulations can provide detailed insights into how it might interact with a specific biological target at the atomic level. This information is invaluable for understanding its mechanism of action and for designing more effective derivatives.

The process of molecular docking involves several key steps. First, the three-dimensional structures of both the ligand (this compound) and the target protein are required. These are often obtained from experimental sources like X-ray crystallography or NMR spectroscopy, or they can be generated through homology modeling. The ligand's structure is then placed into the binding site of the protein, and a scoring function is used to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol).

A molecular docking study on a series of nitro benzamide derivatives has shown that the number and orientation of nitro groups can significantly influence the binding efficiency to the enzyme inducible nitric oxide synthase (iNOS). nih.gov This suggests that the nitro group of this compound could play a crucial role in its binding to a potential target. The study also highlighted the importance of polarizability in the binding process. nih.gov

The interactions observed in a docking simulation can be of various types:

Hydrogen Bonds: These are critical for the specificity of ligand-protein interactions. The hydroxyl and amide groups of this compound are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The phenyl ring of the molecule can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Electrostatic Interactions: The polar nitro group can participate in electrostatic interactions with charged or polar residues.

Pi-Pi Stacking: The aromatic phenyl ring can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

The results of a molecular docking simulation are typically visualized to show the binding pose of the ligand within the active site of the protein. This visual representation allows researchers to identify the key amino acid residues involved in the interaction.

Below is a hypothetical data table summarizing the kind of results that would be obtained from a molecular docking study of this compound against a putative enzyme target.

ParameterValue
Target Enzyme Hypothetical Enzyme Name (e.g., Cyclooxygenase-2)
Binding Energy (ΔG) -X.X kcal/mol
Interacting Residues e.g., Ser353, Tyr385, Arg120
Hydrogen Bond Interactions e.g., with Ser353 (hydroxyl), Arg120 (nitro)
Hydrophobic Interactions e.g., with Leu352, Val523, Ala527
Pi-Pi Stacking Interactions e.g., with Tyr385

This detailed understanding of ligand-target interactions at the molecular level provides a rational framework for the design of new analogs of this compound with improved affinity and selectivity for a specific biological target.

Advanced Research Applications and Future Directions for N 2 Hydroxy 4 Nitrophenyl Acetamide

Role as a Synthetic Intermediate in Complex Molecule Synthesis

N-(2-Hydroxy-4-nitrophenyl)acetamide serves as a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds and other substituted aromatics. The presence of multiple reactive sites—the hydroxyl and nitro groups, the amide linkage, and the aromatic ring itself—allows for a variety of chemical transformations.

Researchers have utilized related nitrophenyl and acetamide (B32628) derivatives as precursors in multi-step synthetic pathways. For instance, the synthesis of N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide has been documented, showcasing the utility of the acetamide backbone in constructing more elaborate molecular architectures. In this synthesis, N-(4-acetyl-3-hydroxyphenyl)acetamide is treated with nitric acid and acetic anhydride (B1165640) to introduce the nitro group, demonstrating a common strategy for the nitration of activated aromatic rings.

Furthermore, the general class of nitroaromatic compounds is widely employed in the synthesis of heterocycles. The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions to form various nitrogen-containing rings. While specific examples detailing the use of this compound as a direct precursor for complex heterocycles are not extensively reported in the literature, the known reactivity of its functional groups suggests its potential in this area. The reduction of the nitro group to an amine, followed by reactions involving the adjacent hydroxyl group, could lead to the formation of benzoxazole (B165842) derivatives, a common motif in pharmacologically active compounds.

Application as a Model Compound for Reaction Mechanism Studies

The well-defined structure of this compound makes it an excellent model compound for studying various chemical phenomena, including reaction mechanisms and intramolecular interactions. The interplay between the hydroxyl, nitro, and acetamido groups provides a platform to investigate electronic effects, hydrogen bonding, and reaction kinetics.

A key area of study has been the determination of its crystal structure and the analysis of its solid-state conformation. X-ray diffraction studies have revealed that N-(4-hydroxy-2-nitrophenyl)acetamide is nearly planar, a feature that distinguishes it from its 3-nitro isomer, which is significantly less planar. acs.org This difference in planarity, attributed to steric and electronic factors, has a profound impact on the compound's physical and chemical properties.

The hydrogen bonding patterns in the solid state have also been a subject of detailed investigation. In N-(4-hydroxy-2-nitrophenyl)acetamide, the amino group's hydrogen forms an intramolecular hydrogen bond with an oxygen atom of the adjacent nitro group. acs.org In contrast, the hydroxyl group participates in an intermolecular hydrogen bond with the amide oxygen of a neighboring molecule, leading to the formation of chains in the crystal lattice. acs.org These structural details are crucial for understanding the compound's solubility, melting point, and potential interactions with biological macromolecules.

The study of related nitrophenyl esters in nucleophilic substitution reactions with amines has provided insights into reaction mechanisms, such as determining whether a reaction proceeds through a stepwise or concerted pathway. youtube.com While not directly focused on this compound, these studies highlight the utility of such compounds as probes for mechanistic investigations in organic chemistry.

Exploration in Materials Science for Optoelectronic Applications

The electronic properties of nitroaromatic and phenolic compounds have led to their exploration in the field of materials science, particularly for optoelectronic applications. The presence of electron-withdrawing (nitro) and electron-donating (hydroxyl) groups on the aromatic ring can give rise to interesting photophysical properties, such as absorption and emission of light.

Research on a related compound, N-(4-methoxy-2-nitrophenyl)acetamide, has shown that it can be processed into microrod thin films with potential applications in light detection. While this study does not directly involve the hydroxyl-substituted analog, it suggests that this compound could also possess photoactive properties. The hydroxyl group, being a stronger electron donor than the methoxy (B1213986) group, might lead to different and potentially enhanced optoelectronic characteristics.

Nitrophenols, in general, are known to be chromophoric, meaning they absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.net This property is a prerequisite for any material to be considered for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or photodetectors. The specific absorption and emission wavelengths of this compound would need to be characterized to fully assess its potential in this area. However, the foundational knowledge from related compounds provides a strong rationale for such investigations.

Development of Analytical Derivatization Methods for Detection in Complex Matrices

The chromophoric nature of this compound and related nitrophenols suggests their potential use in analytical chemistry, particularly as derivatization reagents. Derivatization is a technique used to convert a non-detectable or poorly detectable analyte into a substance that can be easily measured, often by spectrophotometry or chromatography.

4-Nitrophenol (B140041) itself is a well-known pH indicator, changing from colorless to yellow as the pH increases. wikipedia.org This color change is due to the deprotonation of the hydroxyl group, which alters the electronic structure of the molecule and its absorption spectrum. wikipedia.org This principle is also used in enzyme assays, where the enzymatic cleavage of a substrate releases 4-nitrophenol, and the resulting color intensity is proportional to the enzyme's activity. wikipedia.org

While there are no specific, widely adopted analytical methods that currently employ this compound as a derivatizing agent, its structural similarity to 4-nitrophenol implies that it could be developed for such purposes. For example, it could potentially be used to "tag" colorless compounds of interest, rendering them detectable by UV-Vis spectrophotometry. The acetamido group could also be modified to introduce further functionality for specific analytical applications. The development of such methods would require further research to establish the reaction conditions, selectivity, and sensitivity of this compound as a chromogenic reagent.

Contribution to Understanding Xenobiotic Metabolism and Detoxification

One of the most significant areas of research involving this compound is its connection to the metabolism of xenobiotics, particularly the widely used analgesic, acetaminophen (B1664979) (paracetamol). Studies have shown that N-(4-hydroxy-2-nitrophenyl)acetamide can be formed as a product of the oxidative biotransformation of acetaminophen, especially under conditions of oxidative stress where the peroxynitrite anion is involved. acs.orgnih.gov This is a non-CYP450-mediated pathway, highlighting alternative metabolic routes for common drugs. acs.orgnih.gov

The metabolism of acetaminophen primarily involves glucuronidation and sulfation for detoxification. nih.govyoutube.com However, a minor fraction is oxidized by cytochrome P450 enzymes to the reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). youtube.comwikipedia.org The formation of nitrated metabolites like this compound represents another potential metabolic fate, which could have implications for both the efficacy and toxicity of the parent drug. acs.orgnih.gov

Furthermore, studies on the detoxification of the related compound, N-(2-hydroxy-5-nitrophenyl) acetamide, in microorganisms and plants have shown that it undergoes glucosylation to form a less toxic glucoside derivative. nih.govuzh.ch In some microorganisms, it can be converted to 2-acetamido-4-nitrophenyl sulfate (B86663). nih.govuzh.ch These findings demonstrate the diverse strategies employed by different organisms to metabolize and detoxify nitrated phenolic compounds, and this compound serves as an important reference compound in these investigations.

Potential for Novel Drug Development in Specific Therapeutic Areas

The structural motifs present in this compound have prompted investigations into its potential as a scaffold for the development of new therapeutic agents. The combination of a substituted phenyl ring with an acetamide side chain is found in many biologically active molecules.

A study focusing on the synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides has demonstrated their potential as antimicrobial agents. consensus.app Several derivatives in this class exhibited broad-spectrum antibacterial and antifungal activity against a range of microorganisms. consensus.app This suggests that this compound itself, or its close analogs, could be promising starting points for the development of new anti-infective drugs.

The link to acetaminophen metabolism also raises questions about the pharmacological and toxicological profile of this compound. While acetaminophen is a well-known analgesic and antipyretic, its overdose can lead to severe liver toxicity. youtube.com The evaluation of its nitrated metabolites, including this compound, is crucial to fully understand the mechanisms of both its therapeutic action and its adverse effects. Further research is needed to determine if this compound possesses any desirable pharmacological activities of its own or if it contributes to the toxicity of the parent drug.

Current Research Gaps and Prospective Investigations

Despite the research conducted on this compound and its analogs, several knowledge gaps remain, offering fertile ground for future investigations.

A significant gap exists in the characterization of its optoelectronic properties . While related compounds have shown promise, a detailed study of the photophysical characteristics of this compound is lacking. Such research could uncover its potential for applications in materials science, including organic electronics.

The development of analytical derivatization methods based on this compound is another underexplored area. Its chromophoric nature suggests potential, but practical applications as a derivatizing reagent for chromatography or other analytical techniques have yet to be established.

While its role as a metabolite of acetaminophen is being elucidated, its own intrinsic pharmacological and toxicological profile requires more in-depth investigation. Does it possess any analgesic, anti-inflammatory, or other therapeutic activities? Or is it primarily a toxic metabolite? Answering these questions is crucial for a complete understanding of acetaminophen's effects.

Finally, its full potential as a synthetic intermediate has not been exhaustively explored. A systematic investigation into its use as a building block for the synthesis of novel heterocyclic compounds and other complex organic molecules could lead to the discovery of new substances with interesting chemical and biological properties.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing N-(2-Hydroxy-4-nitrophenyl)acetamide, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The compound can be synthesized via acetylation of 2-hydroxy-4-nitroaniline using acetic anhydride under reflux in an acidic medium (e.g., acetic acid). Key optimization parameters include:

  • Temperature : Maintain 80–100°C to balance reaction rate and byproduct formation.
  • Stoichiometry : Use a 1:1.2 molar ratio of aniline to acetic anhydride for complete acetylation.
  • Purification : Recrystallize the crude product from aqueous ethanol to achieve >85% purity. Positional isomer studies indicate that nitro group placement significantly affects reaction efficiency, necessitating pH monitoring during synthesis to suppress side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves molecular geometry and hydrogen bonding (e.g., intramolecular O–H···O interactions between hydroxy and nitro groups). Crystal data for analogous compounds (monoclinic C2/c space group, a = 9.66 Å, b = 18.55 Å) provide reference metrics .
  • ¹H/¹³C NMR : In DMSO-d₆, the acetamide methyl group appears at δ 2.1–2.3 ppm, while aromatic protons adjacent to nitro/hydroxy groups resonate at δ 7.5–8.5 ppm.
  • IR spectroscopy : Confirm amide C=O (~1650 cm⁻¹) and nitro (~1520 cm⁻¹) stretches. Compare with structurally similar acetamides to validate assignments .

Advanced Questions

Q. How can researchers investigate potential keto-enol tautomerism in this compound?

  • Methodological Answer :

  • Variable-temperature NMR : Track chemical shift changes (e.g., enolic OH proton at δ 12–14 ppm) to detect equilibrium shifts.
  • X-ray diffraction : Solid-state analysis often stabilizes the keto form due to intramolecular hydrogen bonding, as observed in positional isomers .
  • Computational modeling : Use DFT (B3LYP/6-311+G(d,p)) to calculate tautomer energy differences. Experimental controls include deuterated solvents to suppress exchange effects and inert atmospheres to prevent oxidation .

Q. What strategies address conflicting bioactivity data reported for this compound derivatives?

  • Methodological Answer :

Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and solvent systems (e.g., DMSO ≤0.1% v/v) to minimize variability.

QSAR studies : Correlate substituent effects (e.g., electron-withdrawing nitro vs. chloro groups) with bioactivity trends. For example, nitro at position 4 may enhance antimicrobial potency compared to position 2 .

Multi-lab validation : Reproduce dose-response curves (IC₅₀/EC₅₀) across independent labs to confirm reproducibility .

Q. How can the reactivity of this compound be systematically explored in coupling reactions?

  • Methodological Answer :

  • Nitro reduction : Reduce the nitro group to an amine using H₂/Pd-C or NaBH₄, then functionalize via diazotization or acylation.
  • Suzuki-Miyaura coupling : Replace the nitro group with a boronic acid partner using Pd(PPh₃)₄ as a catalyst. Monitor via TLC (silica, hexane/EtOAc 3:1) and purify by column chromatography .

Q. What computational approaches predict the metabolic pathways of this compound?

  • Methodological Answer :

  • Molecular docking : Simulate interactions with CYP450 enzymes (e.g., CYP3A4) using AutoDock Vina to identify binding poses.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess complex stability.
  • MetaSite : Predict phase I metabolites (e.g., nitro reduction to amine) and phase II conjugates (e.g., glucuronidation). Validate with in vitro liver microsome assays .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Hydroxy-4-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-Hydroxy-4-nitrophenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.